molecular formula C8H14N2O B3087040 (3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol CAS No. 1170534-95-8

(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B3087040
CAS No.: 1170534-95-8
M. Wt: 154.21 g/mol
InChI Key: RHHPLKSLBSEBGE-UHFFFAOYSA-N
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Description

(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group at the third position, a methyl group at the first position, and a methanol group at the fifth position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the condensation of 1,3-diketones with hydrazine, followed by functional group modifications. For example, the reaction of acetylacetone with hydrazine can yield 3,5-dimethylpyrazole, which can then be further functionalized to introduce the isopropyl and methanol groups .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves multi-step processes that include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (3-Isopropyl-1-methyl-1H-pyrazol-5-yl)aldehyde or (3-Isopropyl-1-methyl-1H-pyrazol-5-yl)carboxylic acid .

Scientific Research Applications

(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazol-5-yl)methanol
  • 1-Isopropyl-3-methyl-1H-pyrazol-5-amine
  • 3-(1-Isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one derivatives

Uniqueness

(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, while the methanol group provides a site for further functionalization .

Properties

IUPAC Name

(2-methyl-5-propan-2-ylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-11)10(3)9-8/h4,6,11H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHPLKSLBSEBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanol

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